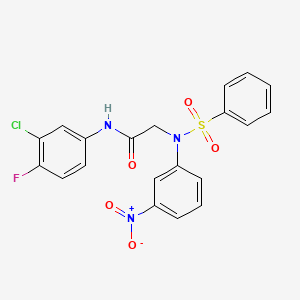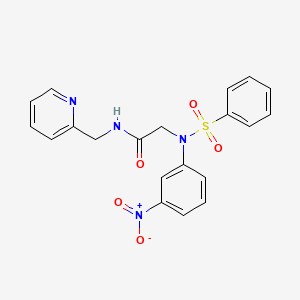
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as NPS-2143, is a chemical compound that has been widely studied for its potential use in scientific research. It is a selective calcium-sensing receptor (CaSR) antagonist that has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
NPS-2143 works by binding to the N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide and blocking its activation by extracellular calcium ions. This leads to a reduction in intracellular calcium signaling, which can have a range of downstream effects on cellular processes. NPS-2143 has been found to be highly selective for the this compound, with minimal off-target effects on other calcium channels.
Biochemical and Physiological Effects:
NPS-2143 has been found to have a range of biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the modulation of insulin secretion, and the regulation of blood pressure. It has also been shown to have anti-inflammatory and anti-tumor effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPS-2143 is its high selectivity for the N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of NPS-2143 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on NPS-2143, including the development of more potent and selective N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide antagonists, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other cellular processes beyond calcium signaling. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of NPS-2143 in vivo.
Applications De Recherche Scientifique
NPS-2143 has been extensively studied for its potential use in scientific research, particularly in the field of calcium signaling. It has been found to be a potent and selective antagonist of the N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, which plays a key role in regulating calcium homeostasis in the body. This makes NPS-2143 a valuable tool for studying the role of this compound in various physiological processes.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-20(22-14-16-9-11-21-12-10-16)15-23(17-5-4-6-18(13-17)24(26)27)30(28,29)19-7-2-1-3-8-19/h1-13H,14-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCPAFJQRNXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459927.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459934.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459938.png)
![N~1~-(3-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459953.png)
![N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459956.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459962.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459970.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3459986.png)
![N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3459988.png)


![2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3460018.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3460035.png)